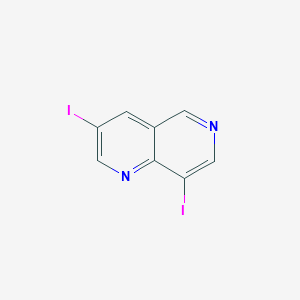

3,8-Diiodo-1,6-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,8-diiodo-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZGIRUYQVRHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=C(C2=NC=C1I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,8 Diiodo 1,6 Naphthyridine and Analogous Halogenated 1,6 Naphthyridines

Classical Naphthyridine Synthesis Approaches and Adaptations for 1,6-Isomers

The formation of the 1,6-naphthyridine (B1220473) ring system, a bicyclic heterocycle containing two fused pyridine (B92270) rings, can be achieved through several classical synthetic reactions originally developed for quinolines. These methods are adapted by using substituted pyridines as starting materials instead of anilines.

Gould-Jacobs Reaction Modifications for 1,6-Naphthyridines

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives, which can often be further converted to the parent heterocycle. The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

To adapt this reaction for the synthesis of 1,6-naphthyridines, a 4-aminopyridine derivative is used in place of aniline. The general sequence involves an initial substitution reaction followed by a heat-induced 6-electron cyclization to form the second ring. The resulting product is a 4-oxo-1,4-dihydro-1,6-naphthyridine derivative, which can then undergo subsequent reactions like decarboxylation and deoxygenation to yield the aromatic 1,6-naphthyridine core. The reaction is particularly effective when the aminopyridine precursor contains electron-donating groups.

General Reaction Scheme:

Step 1: Condensation: A 4-aminopyridine reacts with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, to form an intermediate after the elimination of ethanol.

Step 2: Cyclization: The intermediate undergoes thermal intramolecular cyclization to yield an ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate.

Step 3: Saponification & Decarboxylation: The ester is hydrolyzed to a carboxylic acid, which is then removed via decarboxylation upon heating to produce the 4-hydroxy-1,6-naphthyridine.

Friedlander-type Condensations and Cyclizations

The Friedländer synthesis is one of the most versatile and widely used methods for constructing quinoline and naphthyridine rings. This approach involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).

For the synthesis of 1,6-naphthyridines, the required starting material is 4-aminopyridine-3-carbaldehyde. This precursor is reacted with a carbonyl compound possessing two α-hydrogens, leading to a cyclocondensation that forms the second pyridine ring. The reaction is highly regioselective and provides a direct route to substituted 1,6-naphthyridines. A variety of catalysts, including sodium hydroxide, potassium hydroxide, and cerium(III) chloride heptahydrate, have been employed to facilitate this transformation.

| Starting Aldehyde | Active Methylene Compound | Catalyst | Product | Ref. |

| 4-Aminopyridine-3-carbaldehyde | Ketone or Aldehyde | 10% Sodium Hydroxide | Substituted 1,6-naphthyridine | nih.gov |

| 4-Aminonicotinaldehyde | Malonamide | Piperidine/Ethanol | 1,6-Naphthyridin-2(1H)-one derivative | nih.gov |

| 2-Aminonicotinaldehyde | Carbonyl with α-methylene | CeCl₃·7H₂O (grinding) | Substituted 1,8-naphthyridine (B1210474) |

Note: The table includes examples for related naphthyridine isomers to illustrate the versatility of the Friedlander condensation.

Meth-Cohn and Related Ring-Forming Strategies

The Meth-Cohn quinoline synthesis is a ring-forming strategy that utilizes the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a disubstituted formamide like DMF) to convert acylanilides into 2-chloro-3-substituted quinolines. This reaction involves an intramolecular cyclization onto the aniline ring.

This methodology can be conceptually extended to the synthesis of 1,6-naphthyridines by using an N-acyl-4-aminopyridine as the substrate. The Vilsmeier reagent would activate the acyl group and facilitate electrophilic attack on the C-3 position of the pyridine ring, followed by cyclization and dehydration to form the chlorinated 1,6-naphthyridine ring system. This provides a route to functionalized naphthyridines that can be used in further cross-coupling reactions.

Povarov Reaction and Intramolecular Cyclization Routes to Naphthyridines

The Povarov reaction is a formal aza-Diels-Alder [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis acid. This reaction is a powerful tool for synthesizing tetrahydroquinoline derivatives.

When adapted for naphthyridine synthesis, an imine derived from an aminopyridine is reacted with an alkene. For the 1,6-naphthyridine skeleton, this would involve an imine formed from a 4-aminopyridine. The initial product of the Povarov reaction is a tetrahydro-1,6-naphthyridine derivative. To obtain the fully aromatic 1,6-naphthyridine, a subsequent oxidation or dehydrogenation step is required to remove the excess hydrogen atoms and introduce the second aromatic ring.

Strategies for Introduction of Halogen Substituents on the 1,6-Naphthyridine Core

Once the 1,6-naphthyridine scaffold is constructed, the introduction of halogen atoms, such as iodine, is typically achieved through electrophilic aromatic substitution. However, the presence of two electron-withdrawing nitrogen atoms in the bicyclic system significantly deactivates the rings towards electrophilic attack, making direct halogenation a challenging process.

Direct Halogenation Strategies (e.g., Bromination, Iodination)

Direct halogenation involves treating the 1,6-naphthyridine core with an electrophilic halogen source. The regioselectivity of the substitution is dictated by the electronic properties of the heterocyclic rings. The nitrogen atoms decrease the electron density of the pyridine rings, making them less nucleophilic than benzene. wikipedia.org

Bromination: Direct bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or in an acidic medium. The conditions must be carefully controlled to achieve the desired substitution pattern and avoid over-halogenation or side reactions.

Iodination: Direct iodination is more challenging than bromination or chlorination because iodine is the least reactive halogen. To successfully iodinate a deactivated aromatic system like 1,6-naphthyridine, a highly reactive electrophilic iodine species ("I⁺") is required. wikipedia.org This is typically generated in situ by using molecular iodine (I₂) in the presence of a strong oxidizing agent. wikipedia.org

Common reagent systems for electrophilic iodination include:

Iodine and nitric acid

N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid)

Iodine and periodic acid (HIO₄) or iodic acid (HIO₃)

Research indicates that direct halogenation of naphthyridine systems can be sluggish or unsuccessful. For instance, attempts to perform chlorination on 1,6-naphthyridine-5,7-dione precursors have been reported to fail or proceed with low efficiency. acs.org This underscores the chemical challenge posed by the electron-deficient nature of the 1,6-naphthyridine core and highlights the need for potent electrophilic halogenating systems to achieve compounds like 3,8-diiodo-1,6-naphthyridine.

Halogenation via Diazotization-Halogenation Sequences

A classic method for introducing halogens onto aromatic and heteroaromatic rings is through a diazotization-halogenation sequence, often involving the Sandmeyer reaction. This process begins with a primary aromatic amine, which is converted into a diazonium salt intermediate. This salt is then subsequently displaced by a halide. organic-chemistry.orgbyjus.commasterorganicchemistry.com

The synthesis of this compound via this route would necessitate a 3,8-diamino-1,6-naphthyridine precursor. The process involves treating the diamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures. organic-chemistry.orgmasterorganicchemistry.com This reaction forms a bis-diazonium salt. This unstable intermediate is then treated with an iodide source, such as potassium iodide (KI), to yield the target this compound. While effective, this method's success is contingent on the successful synthesis and stability of the diamino and bis-diazonium salt precursors. Recent advancements have also explored photochemical methods for the halogenation of diazonium salts, which can offer high yields and selectivities without the need for metal catalysts. nih.gov

Regioselective Halogenation Techniques for Polyhalogenated Systems

Achieving regioselectivity—the control of where substituents add to a molecule—is a critical challenge in synthesizing polyhalogenated systems. For the 1,6-naphthyridine core, several techniques can be employed to direct halogenation to specific positions.

Recent progress in C-H functionalization highlights the strategic use of directing groups, where a functional group on the molecule acts as an internal ligand to facilitate C-H activation and direct halogenation to a specific site. rsc.org Palladium-catalyzed methods, for instance, have been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the halogen source. organic-chemistry.org These transformations can provide products that are complementary to those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org The key to regioselectivity often lies in the controlled generation of the active halogenating species. researchgate.net

Specific Approaches to this compound Precursors

The successful synthesis of this compound is highly dependent on the rational design and preparation of appropriately functionalized precursors.

The construction of the 1,6-naphthyridine core can be achieved through various methods, including the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. researchgate.netwikipedia.orgjk-sci.com This approach allows for the incorporation of substituents during the ring-forming process. For instance, starting with an appropriately substituted 4-aminonicotinaldehyde, one can synthesize a 1,6-naphthyridine ring already bearing functional groups at desired positions. researchgate.net

A modern strategy involves creating 1,6-naphthyridine-5,7-diones, which can be converted to bench-stable and highly reactive 1,6-naphthyridine-5,7-ditriflates. These intermediates are amenable to one-pot difunctionalization reactions, allowing for the rapid diversification of the 1,6-naphthyridine scaffold. acs.org

To introduce iodine at the 3 and 8 positions, precursors must have functional groups at these sites that can be readily converted. A common strategy involves the synthesis of dihydroxy-1,6-naphthyridines. The hydroxyl groups can be transformed into excellent leaving groups, such as triflates, which can then be displaced by iodide.

Another approach is to start from a precursor like 10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govrsc.orgnaphthyridine, which can be synthesized from anthranilic acids and 1-alkylpiperidine-4-ones. mdpi.com The chloro group can then be subjected to further functionalization.

Advanced Synthetic Transformations for Functionalization

The carbon-iodine bonds in this compound are valuable handles for further molecular elaboration through advanced synthetic methods.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uva.esbohrium.com The diiodo-naphthyridine scaffold is an excellent substrate for such transformations. Palladium and cobalt are common catalysts for these reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the diiodo-naphthyridine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce aryl or heteroaryl substituents.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the diiodo-naphthyridine, also forming a C-C bond. nih.gov Iodo-substituted naphthyridines have been shown to be excellent substrates for cobalt-catalyzed Negishi cross-couplings. nih.gov

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling a terminal alkyne with the diiodo-naphthyridine in the presence of palladium and copper catalysts.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling an amine with the diiodo-naphthyridine.

These cross-coupling reactions provide a versatile platform for synthesizing a diverse library of complex molecules based on the 2,8-disubstituted-1,6-naphthyridine scaffold for applications in drug discovery and materials science. nih.govicr.ac.uk

Data on Representative Cross-Coupling Reactions of Halogenated Naphthyridines

The following table provides examples of transition metal-catalyzed cross-coupling reactions on iodo- and chloro-naphthyridine systems, demonstrating the utility of these substrates in complex molecule synthesis.

| Naphthyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 4-Iodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl | 4-(p-Methoxyphenyl)-1,5-naphthyridine | 78 | nih.gov |

| 4-Iodo-1,5-naphthyridine | p-NCC₆H₄ZnCl | CoCl₂·2LiCl | 4-(p-Cyanophenyl)-1,5-naphthyridine | 83 | nih.gov |

| 2,4-Diiodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl | 2,4-Bis(p-methoxyphenyl)-1,5-naphthyridine | 75 | nih.gov |

| 2-Chloro-2,7-naphthyridine | PhMgBr | CoCl₂ | 2-Phenyl-2,7-naphthyridine | 87 | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. libretexts.orgnih.govyonedalabs.com This methodology is highly effective for the arylation, heteroarylation, and alkylation of halogenated naphthyridines. The reactivity of the C-X bond in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. libretexts.org

In the context of dihalogenated naphthyridines, selective mono- or dual coupling can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid or ester, the catalyst system, and the reaction time. For a substrate like this compound, the high reactivity of the C-I bonds makes it an excellent candidate for this transformation.

A study on the coupling of 3,8-dibromo-1,10-phenanthroline, a structurally similar diaza-aromatic system, highlights the utility of the Suzuki-Miyaura reaction. nasa.gov The reaction of the dibromo substrate with a methoxy(alkynyl)borate complex in the presence of a palladium catalyst yielded the desired dialkynylated product in good yield, demonstrating the feasibility of dual functionalization. nasa.gov This approach avoids the polymerization issues that can arise in other coupling reactions with bifunctional reagents. nasa.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated N-Heterocycles

| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 94 |

| 2 | 3,8-Dibromo-1,10-phenanthroline | Methoxy(3,5-diethynylheptyloxybenzene)borate | Pd(PPh₃)₂Cl₂ | - | - | THF | Reflux | 74 |

| 3 | 5-Iodouridine (in RNA) | Phenylboronic acid | Pd(OAc)₂/TPPTS | - | Tris-HCl | H₂O | 37 | - |

Data sourced from analogous reactions on related heterocyclic systems.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups. wikipedia.org For diiodo-substituted heterocycles like this compound, the Sonogashira reaction allows for the introduction of two alkyne moieties, which can serve as building blocks for more complex structures or for the synthesis of conjugated materials.

The general mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper cocatalyst activates the alkyne. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper catalyst, such as the homocoupling of alkynes. beilstein-journals.org

Table 2: Representative Conditions for Sonogashira Coupling of Iodoarenes

| Entry | Iodoarene | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 99 |

| 2 | 4-Iodoanisole | Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 98 |

| 3 | 1-Iodonaphthalene | 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 95 |

[TBP][4EtOV] = tetrabutylphosphonium 4-ethoxyvalerate Data sourced from a study on Sonogashira couplings in ionic liquids. beilstein-journals.orgnih.gov

Heck-type Vinylation Reactions

The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the introduction of vinyl groups onto aromatic and heteroaromatic rings. For a substrate like this compound, a Heck-type vinylation would allow for the attachment of vinyl substituents at the 3- and 8-positions, which could then be further functionalized.

The Heck reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and selectivity of the reaction. organic-chemistry.org While traditional Heck reactions often require high temperatures, modern catalyst systems have enabled these transformations to be carried out under milder conditions.

Although specific examples of Heck reactions on this compound are not documented, the reaction is broadly applicable to aryl halides. organic-chemistry.org The high reactivity of the carbon-iodine bond would make this compound a suitable substrate for this transformation.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, this methodology would enable the introduction of primary or secondary amines at the 3- and 8-positions, leading to a diverse range of functionalized naphthyridines.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. beilstein-journals.org

While there are no specific reports on the Buchwald-Hartwig amination of this compound, the reaction has been successfully applied to a wide range of halogenated heterocycles. For example, the amination of 2- and 4-bromoestrone derivatives has been achieved in high yields using a Pd(OAc)₂/X-Phos catalyst system under microwave irradiation. beilstein-journals.org

Table 3: Conditions for Buchwald-Hartwig Amination on Halogenated Aromatic Systems

| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-13α-estrone | 4-Nitroaniline | Pd(OAc)₂ (10) | X-Phos (10) | KOᵗBu | Toluene | 100 (MW) | 94 |

| 2 | 4-Bromo-13α-estrone | 4-Nitroaniline | Pd(OAc)₂ (10) | X-Phos (10) | KOᵗBu | Toluene | 100 (MW) | 90 |

| 3 | 4-Bromotoluene | Morpholine | Pd(I) dimer (0.5-1.0) | JohnPhos (0.0-0.5) | NaOᵗBu | Dioxane | 100 | >99 (conv.) |

Data sourced from analogous reactions on related aromatic systems. beilstein-journals.org

Photo-induced and Transition Metal-Free Functionalizations

In recent years, there has been a growing interest in the development of more sustainable synthetic methods that avoid the use of transition metals. Photo-induced reactions offer a powerful alternative, often proceeding under mild conditions with high selectivity. nih.govnih.govrsc.org

For halogenated naphthyridines, photo-induced dehalogenation or functionalization could provide a novel route to substituted derivatives. researchgate.net For example, transition-metal-free, photo-induced C-H methylation of 1,8-naphthyridine derivatives has been achieved using DMSO as the methyl source. rsc.org This type of reaction could potentially be adapted for the functionalization of this compound.

Furthermore, visible-light-catalyzed, metal-free cross-coupling reactions have been developed for the synthesis of complex heterocyclic systems. A notable example is the synthesis of 5-phenyldibenzo[b,h] nih.govbohrium.comnaphthyridine from 3-isocyano-2-phenylquinoline and bromobenzene using Rhodamine 6G as an organic photocatalyst. nih.gov This highlights the potential for developing transition-metal-free C-C bond-forming reactions on naphthyridine scaffolds.

Stereoselective Synthesis and Enantioselective Approaches for Naphthyridine Derivatives

The synthesis of chiral, enantiomerically pure naphthyridine derivatives is of significant interest for applications in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net Stereoselective synthesis can be achieved either by constructing the chiral naphthyridine core from chiral precursors or by the enantioselective functionalization of a pre-existing naphthyridine scaffold. nih.gov

One approach to introducing chirality is through asymmetric catalysis. For example, novel chiral naphthyridine diimine (NDI*) ligands have been developed and successfully applied in nickel-catalyzed enantioselective alkylidene transfer reactions to provide access to a broad range of synthetically valuable alkylidenecyclopropanes in high yields and enantioselectivities. researchgate.netscilit.comnih.govdntb.gov.ua

Another strategy involves the asymmetric hydrogenation of the pyridine rings of the naphthyridine core. The asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines catalyzed by chiral cationic ruthenium diamine complexes has been shown to proceed with good to excellent enantioselectivities, yielding chiral tetrahydro-1,5-naphthyridine derivatives. nih.gov

Green Chemistry and Sustainable Synthesis Methodologies for Naphthyridines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including naphthyridines, to reduce the environmental impact of chemical processes. dntb.gov.uarsc.orgrsc.orgdntb.gov.ua Key strategies include the use of environmentally benign solvents, such as water, the development of catalyst-free reactions, and the use of energy-efficient methods like microwave irradiation. bohrium.comresearchgate.netnih.govnih.govacs.org

A significant advancement in the green synthesis of naphthyridines is the use of water as a solvent. The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been successfully performed in water using an inexpensive and biocompatible ionic liquid as a catalyst, allowing for the gram-scale synthesis of 1,8-naphthyridines. nih.govacs.org This approach avoids the use of harsh reaction conditions and toxic organic solvents. nih.govacs.org

Multicomponent reactions (MCRs) in aqueous media also represent a green approach to the synthesis of functionalized naphthyridines. A multicomponent synthesis of 1,8-naphthyridine derivatives has been developed using a reusable SiO₂/Fe₃O₄ magnetic nanocomposite as a catalyst in water at room temperature. bohrium.comnih.gov This method offers high yields and allows for the easy recovery and reuse of the catalyst. bohrium.comnih.gov

Microwave-assisted synthesis is another green methodology that has been applied to the synthesis of naphthyridine derivatives. An eco-friendly synthesis of 4-aryl tetrazolo[1,5-a] nih.govnih.govnaphthyridine derivatives has been achieved using microwave irradiation, which significantly reduces reaction times and improves energy efficiency. researchgate.net

Microwave-Assisted Organic Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of synthesizing halogenated naphthyridines, microwave irradiation can offer several advantages over conventional heating methods, including rapid reaction times, improved yields, and cleaner reaction profiles.

While a specific microwave-assisted synthesis for this compound is not reported, the feasibility of such a reaction can be inferred from studies on related heterocyclic systems. For instance, the microwave-assisted synthesis of various halogenated 1,8-naphthyridine derivatives has been successfully demonstrated. researchgate.netresearchgate.net These reactions often proceed to completion in a matter of minutes under microwave irradiation, whereas conventional heating may require several hours. researchgate.net

A proposed microwave-assisted synthesis of this compound could involve the reaction of 1,6-naphthyridine with an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent, under microwave irradiation. The choice of solvent would be crucial and would need to be a polar solvent that efficiently absorbs microwave energy.

Table 1: Comparison of Conventional and Microwave-Assisted Halogenation of Heterocyclic Compounds

| Heterocycle | Halogenating Agent | Reaction Conditions (Conventional) | Reaction Conditions (Microwave) | Yield (Conventional) | Yield (Microwave) | Reference |

| 3-phenyl-2H-benzo[b] mdpi.comsemanticscholar.orgoxazin-2-one | N-Iodosuccinimide | 120 °C, 12 h | 120 °C, 15 min | Moderate | Good | nih.gov |

| 2-aminonicotinaldehyde | Various reagents | 5-8 h | 3-6 min | Not specified | Improved | researchgate.net |

| 2-aminopyridines | Diethylmalonates | Not specified | Catalyst and solvent-free | Not specified | Not specified | researchgate.net |

This table is illustrative and based on data for related heterocyclic systems, as specific data for this compound is not available.

The data clearly indicates that microwave-assisted reactions can dramatically reduce reaction times while often improving yields. This methodology would be highly advantageous for the synthesis of this compound, potentially leading to a more efficient and scalable process.

Eco-Friendly Solvent Systems and Reaction Conditions

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including halogenated heterocycles. mdpi.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and reduce the use of hazardous materials.

For the synthesis of this compound, an eco-friendly approach would prioritize the use of non-toxic and recyclable solvents. Water is a particularly attractive green solvent for organic reactions due to its low cost, non-flammability, and minimal environmental impact. semanticscholar.org Several studies have reported the successful iodination of aromatic and heteroaromatic compounds in aqueous media. mdpi.comsemanticscholar.orgorganic-chemistry.org

An environmentally benign synthesis of this compound could potentially be achieved by reacting 1,6-naphthyridine with an iodine source and an oxidant in water or a water-based solvent system. For example, systems such as ammonium iodide with hydrogen peroxide have been used for the eco-friendly oxyiodination of aromatic compounds. researchgate.net The use of a phase-transfer catalyst might be necessary to facilitate the reaction between the organic substrate and the aqueous reagents.

Table 2: Examples of Eco-Friendly Iodination Reactions

| Substrate | Iodinating System | Solvent | Key Features | Reference |

| Aromatic and Heteroaromatic Compounds | I2 / H2O2 | Water | Good yields, balance between atom economy and high yields | semanticscholar.org |

| Activated Aromatics and Coumarins | KI / (NH4)2S2O8 | Aqueous Methanol | Ortho-selective, metal-free, acid-free | organic-chemistry.org |

| Alkynes | NH4I / Oxone | Water | Stereospecific di-iodination, non-toxic reagents | mdpi.com |

| Aromatic Compounds | NH4I / H2O2 | Catalyst-free | High regioselectivity, excellent yields | researchgate.net |

This table provides examples of eco-friendly iodination methods that could be adapted for the synthesis of this compound.

Furthermore, solvent-free reaction conditions represent another avenue for green synthesis. Microwave-assisted solvent-free reactions have been reported for the synthesis of various naphthyridine derivatives, offering the dual benefits of reduced environmental impact and accelerated reaction rates. researchgate.net A plausible solvent-free approach for the synthesis of this compound could involve grinding the reactants together, possibly with a solid support, and then subjecting the mixture to microwave irradiation.

The development of a synthetic route to this compound that incorporates both microwave-assistance and eco-friendly solvent systems would represent a significant advancement in the sustainable synthesis of valuable halogenated heterocyclic compounds.

Chemical Reactivity and Derivatization of 3,8 Diiodo 1,6 Naphthyridine

Reactivity of Iodo-Substituents Towards Nucleophiles and Organometallics

The iodo groups in 3,8-diiodo-1,6-naphthyridine are excellent leaving groups, making them highly susceptible to displacement by nucleophiles and enabling a wide range of organometallic cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) rings, accentuated by the two nitrogen atoms, facilitates these transformations. wur.nl

Nucleophilic Aromatic Substitution (SNAr): Halogenated naphthyridines readily undergo nucleophilic aromatic substitution. For instance, studies on dihalogenated naphthyridines, such as 2,4-dibromo-1,6-naphthyridine, have shown that they can be converted to their corresponding diamino derivatives using strong nucleophiles like potassium amide. wur.nl Similarly, the chlorine atom in 5-chloro-1,6-naphthyridine (B1589994) can be displaced by various nucleophiles. It is expected that the iodo groups of this compound would exhibit even higher reactivity towards nucleophiles such as amines, alkoxides, and thiolates, owing to the superior leaving group ability of iodine compared to bromine or chlorine. mdpi.com

Organometallic Cross-Coupling Reactions: Iodo-substituted naphthyridines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Cobalt-Catalyzed Cross-Couplings: Research has demonstrated that iodo-substituted naphthyridines are effective substrates in cobalt-catalyzed reactions. For example, sterically hindered 8-iodo-1,6-naphthyridine (B2902333) has been successfully coupled with arylzinc reagents in good yield. acs.org This suggests that the 3- and 8-positions of the target molecule are amenable to functionalization using organozinc compounds under cobalt catalysis. acs.org

Palladium-Catalyzed Cross-Couplings: Palladium catalysis is widely employed for functionalizing halogenated naphthyridines.

Suzuki-Miyaura Coupling: This reaction, which pairs the halo-naphthyridine with a boronic acid or ester, has been used to synthesize various aryl-substituted naphthyridines. researchgate.net

Stille Coupling: The reaction with organostannanes (tributylstannyl reagents) is another effective method. It has been used to synthesize bis-thienyl-pyridinyl-naphthyridine complexes from dichlorinated 1,5- and 2,6-naphthyridines. diva-portal.org

Negishi Coupling: The coupling with organozinc reagents under palladium catalysis provides an alternative to cobalt-catalyzed methods for arylating and alkylating the naphthyridine core. mdpi.comacs.org

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, a valuable functional group for further transformations. mdpi.com

The high reactivity of the C-I bond allows these coupling reactions to proceed under relatively mild conditions with excellent functional group tolerance. mdpi.comacs.org

Table 1: Examples of Cobalt-Catalyzed Cross-Coupling Reactions with Halogenated 1,6-Naphthyridines Data sourced from related 1,6-naphthyridine (B1220473) compounds to infer reactivity.

| Starting Material | Organometallic Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-1,6-naphthyridine | BuMgCl | 5% CoCl₂ | 5-Butyl-1,6-naphthyridine | 69% | acs.org |

| 5-Chloro-1,6-naphthyridine | Cyclopropylmagnesium bromide | 5% CoCl₂ | 5-Cyclopropyl-1,6-naphthyridine | 52% | acs.org |

| 5-Chloro-1,6-naphthyridine | p-Tolylzinc chloride | 10% CoCl₂ | 5-(p-Tolyl)-1,6-naphthyridine | 83% | acs.org |

| 8-Iodo-1,6-naphthyridine | p-(Dimethylamino)phenylzinc chloride | 10% CoCl₂ | 8-[p-(Dimethylamino)phenyl]-1,6-naphthyridine | 65% | acs.org |

Regioselectivity and Site-Selectivity in Derivatization Reactions of Halogenated 1,6-Naphthyridines

In dihalogenated systems like this compound, the two halogen atoms often exhibit different reactivities, allowing for selective or sequential functionalization. This regioselectivity is dictated by a combination of electronic and steric factors.

Studies on related dihalogenated 1,6-naphthyridines have revealed distinct reactivity patterns. For example, in 3,4-dihalogeno-1,6-naphthyridines, differences in the reactivity of the halogens at the C3 and C4 positions have been observed. researchgate.net Similarly, in palladium-catalyzed cross-coupling reactions of 5,7-dichloro-1,6-naphthyridine, site-selectivity can be achieved. researchgate.net

For this compound, the electronic environment of the two positions is different. The C3 position is para to the N6 atom and meta to the N1 atom, while the C8 position is ortho to the N1 atom. The position ortho to a nitrogen atom (C8) is typically more electron-deficient and thus more activated towards nucleophilic attack and oxidative addition in catalytic cycles. However, the C8 position is also subject to greater steric hindrance from the adjacent fused ring and the peri-relationship with the N1 nitrogen.

In palladium-catalyzed hydrogenations of substituted 1,6-naphthyridines, selectivity is governed by a complex interplay of both steric and electronic effects, highlighting that no single factor is universally dominant. acs.org In the case of cobalt-catalyzed cross-coupling, even a sterically demanding group at the 8-position of 8-iodo-1,6-naphthyridine can be successfully displaced. acs.org This suggests that by carefully selecting the catalyst, reagents, and reaction conditions, it is possible to control which of the two iodo-substituents reacts first, enabling the synthesis of disubstituted naphthyridines with different groups at the C3 and C8 positions.

Investigation of Reaction Pathways and Intermediate Formation in Multi-step Transformations

The derivatization of dihalogenated naphthyridines can proceed through various reaction pathways involving distinct intermediates.

SNAr Mechanism: In nucleophilic aromatic substitutions, the reaction typically proceeds via a two-step addition-elimination (AE) pathway. The nucleophile first attacks the electron-deficient carbon bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the iodide ion restores the aromaticity and yields the substituted product. wur.nl

Elimination-Addition (Hetaryne) Mechanism: In reactions with very strong bases, such as potassium amide, an alternative pathway involving a hetaryne intermediate is possible. This involves deprotonation of a ring hydrogen adjacent to the halogen, followed by elimination of the halide to form a highly reactive didehydro-naphthyridine (hetaryne). Subsequent addition of the nucleophile (e.g., ammonia) can lead to a mixture of isomers. wur.nl For this compound, this mechanism could potentially be initiated at the C4 or C7 positions.

Catalytic Cycles in Cross-Coupling: Organometallic cross-coupling reactions (e.g., Suzuki, Stille, Negishi) proceed through a catalytic cycle involving a transition metal catalyst (typically palladium). The general steps are:

Oxidative Addition: The catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of the naphthyridine to form an organopalladium(II) intermediate.

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organozinc, or organotin) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. mdpi.comacs.org

Intramolecular Transformations: Multi-step transformations can also involve intramolecular cyclization. For instance, a reported synthesis of benzopyrano-naphthyridinones involves the initial reaction of an aminocoumarin with 2-chloronicotinoyl chloride to form an amide intermediate, which then undergoes an intramolecular cyclodehydrochlorination reaction. tandfonline.com This highlights how functional groups introduced onto the naphthyridine core can participate in subsequent ring-forming steps.

Influence of Electronic and Steric Factors on Reaction Outcomes

The outcome of derivatization reactions on the this compound scaffold is critically dependent on the balance between electronic and steric effects.

Electronic Effects: The two nitrogen atoms in the 1,6-naphthyridine ring are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic system. This has two main consequences:

It activates the ring towards nucleophilic attack, making SNAr reactions more facile compared to less electron-poor aromatic systems. wur.nl

It facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, as the electron-deficient C-I bond is more polarized and reactive. researchgate.net

The positions ortho and para to the nitrogen atoms (C2, C4, C5, C7, C8) are the most electron-deficient. Therefore, both the C3 and C8 positions are electronically activated, though the C8 position, being ortho to N1, is expected to be particularly electron-poor.

Steric Effects: Steric hindrance plays a crucial role in determining regioselectivity.

The C8 position is sterically more encumbered than the C3 position due to its proximity to the fused ring system (peri-interaction). This can hinder the approach of bulky nucleophiles or large catalyst-ligand complexes.

In contrast, the C3 position is relatively unhindered, which might favor reaction at this site, especially with sterically demanding reagents.

The interplay between these factors is complex. While electronic effects might favor reaction at C8, steric hindrance could counteract this, potentially favoring reaction at C3. This competition allows for tunable selectivity. For example, using a smaller, more reactive catalyst might overcome the steric barrier at C8, while a bulkier catalyst system might selectively target the C3 position. Research on palladium-catalyzed hydrogenation of 1,6-naphthyridines confirms that selectivity is indeed controlled by a mixture of these steric and electronic influences. acs.org The successful coupling of a sterically hindered 8-iodo-1,6-naphthyridine demonstrates that the steric barrier can be overcome under appropriate conditions. acs.org

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,8-diiodo-1,6-naphthyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. emerypharma.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide information about the hydrogen and carbon skeletons of a molecule, respectively.

In the ¹H-NMR spectrum of a related compound, 3,6,8-tribromoquinoline, the proton signals appear as distinct doublets, indicating their coupling relationships within the aromatic system. Specifically, the spectrum shows a doublet at 9.01 ppm (H-2), 8.26 ppm (H-4), 8.18 ppm (H-5), and 7.90 ppm (H-7). researchgate.net For 1,6-naphthyridine (B1220473) derivatives, the chemical shifts are influenced by the positions of the nitrogen atoms and substituents. For instance, in a 1,6-naphthyridine system, protons adjacent to the nitrogen atoms are typically shifted downfield.

The ¹³C-NMR spectrum provides information on the carbon framework. For 3,6,8-tribromoquinoline, the carbon signals are observed at δ 153.4, 143.2, 137.5, 137.2, 131.5, 129.6, 126.8, 122.0, and 120.1 ppm. researchgate.net The chemical shifts in the ¹³C-NMR spectrum of this compound would be expected to show the influence of the electronegative iodine atoms and the nitrogen atoms within the naphthyridine core.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Related Naphthyridine and Quinoline Scaffolds

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 3,6,8-Tribromoquinoline researchgate.net | ¹H | 9.01 (d, H-2), 8.26 (d, H-4), 8.18 (d, H-5), 7.90 (d, H-7) |

| ¹³C | 153.4, 143.2, 137.5, 137.2, 131.5, 129.6, 126.8, 122.0, 120.1 | |

| 3-Amino-1-bromo-2,6-naphthyridine derpharmachemica.com | ¹H | 8.89 (s, H-5), 8.09 (d, H-7), 7.41 (d, H-8), 6.65 (s, H-4), 4.72 (br, NH₂) |

| 1,3-Dibromo-2,6-naphthyridine derpharmachemica.com | ¹H | 8.86 (d, H-7), 8.01 (d, H-8) |

Note: 'd' denotes a doublet and 's' denotes a singlet. The data presented is for structurally related compounds to provide context.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For a substituted naphthyridine, COSY would show correlations between neighboring protons on the same pyridine (B92270) ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bonds) couplings between protons and carbons (¹H-¹³C). This is particularly useful for connecting different fragments of the molecule and confirming the positions of substituents. For instance, in a study of benzo[b]chromeno[4,3,2-de] wiley-vch.dewur.nlnaphthyridines, key HMBC correlations were used to unambiguously confirm the structure. nih.govsemanticscholar.org

The structures of complex naphthyridine derivatives have been successfully confirmed using 2D-NMR spectroscopy, which provides unambiguous evidence for the proposed molecular structure. semanticscholar.orgmdpi.com

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For a compound like this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic naphthyridine ring, typically in the 1600-1450 cm⁻¹ region. derpharmachemica.com The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The presence of the carbon-iodine (C-I) bonds would also give rise to characteristic absorptions, although these are typically found in the far-infrared region (below 600 cm⁻¹) and may be difficult to observe with standard FTIR instruments.

In a study of a related 3-amino-10-(3,5-dichloro-2-hydroxyphenyl)-1-hydroxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b] wiley-vch.dewur.nlnaphthyridine-4-carbonitrile, the FTIR spectrum showed bands at 3294, 3179, 2204, 1655, 1626, 1518, 1468, 1377, 1227, and 1010 cm⁻¹. mdpi.com Similarly, a 7-amino-11,11-dimethyl-13-oxo-10,11,12,13-tetrahydrobenzo[b]chromeno[4,3,2-de] wiley-vch.dewur.nlnaphthyridine-8-carbonitrile displayed characteristic FTIR bands at 3408, 3220, 2212, 1631, 1596, 1579, and 1540 cm⁻¹. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Related Naphthyridine Structures

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 3-Amino-1-bromo-2,6-naphthyridine derpharmachemica.com | N-H stretch (asym. and sym.) | 3310, 3175 |

| N-H deformation | 1652 | |

| Aromatic ring stretch | 1610, 1564, 1481, 1424, 1355 | |

| 1,3-Dibromo-2,6-naphthyridine derpharmachemica.com | Aromatic ring stretch | 1553, 1536, 1473, 1431, 1375 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of a naphthyridine derivative typically shows multiple absorption bands corresponding to π → π* transitions. For 2,6-naphthyridine (B1209661), these are referred to as the α, p, and β-bands. derpharmachemica.com The introduction of substituents, such as iodo groups, can cause a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). For instance, the substitution of bromine atoms on a naphthyridine core leads to a shift in the absorption bands. derpharmachemica.com

In a study of 2,6-naphthyridine and its bromo derivatives in methanol, the parent compound exhibited its longest wavelength absorption (α-band) at 331 nm. derpharmachemica.com The introduction of bromo substituents in 1,3-dibromo-2,6-naphthyridine resulted in a bathochromic shift of this band to 345 nm. derpharmachemica.com It is expected that this compound would also exhibit characteristic UV-Vis absorption bands influenced by the iodo substituents.

Table 3: UV-Vis Absorption Maxima for 2,6-Naphthyridine and a Bromo-Substituted Derivative in Methanol derpharmachemica.com

| Compound | α-band (λ_max, nm) | p-band (λ_max, nm) | β-band (λ_max, nm) |

|---|---|---|---|

| 2,6-Naphthyridine | 331 | 263 | 207 |

| 1,3-Dibromo-2,6-naphthyridine | 345 | 276 | 218 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound (C₈H₄I₂N₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass. The presence of two iodine atoms would result in a characteristic isotopic pattern. The fragmentation pattern observed in the mass spectrum can provide further structural information. For example, the mass spectrum of a related compound, 3,6,8-tribromoquinoline, shows the molecular ion peak and fragment ions corresponding to the loss of bromine atoms. researchgate.net Similarly, the mass spectrum of 4,8-dibromo-1,5-naphthyridine (B11799114) has been reported. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information published regarding the X-ray crystallographic analysis or the electrochemical characterization of the compound This compound .

While extensive research exists on the synthesis, structural analysis, and electrochemical properties of various isomers and derivatives of naphthyridine, including di-bromo, di-chloro, and other substituted analogues, data pertaining specifically to the this compound isomer could not be located.

Therefore, the requested article focusing on the "" for this particular compound cannot be generated as the primary research findings for the specified subsections (4.5. X-ray Crystallographic Analysis and 4.6. Electrochemical Characterization) are not present in the accessible scientific domain.

Computational and Theoretical Investigations of 3,8 Diiodo 1,6 Naphthyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of molecules like 3,8-diiodo-1,6-naphthyridine. nih.gov This computational method allows for the detailed examination of electronic structure, molecular geometry, and the prediction of various spectroscopic and reactive properties. nih.govrsc.org

DFT calculations are typically performed using specific functionals and basis sets, such as the B3LYP hybrid functional with a 6-311++G(d,p) basis set, to achieve a balance between computational cost and accuracy. nih.govrsc.org These calculations can be carried out in the gas phase or by incorporating solvent models to simulate more realistic conditions. rsc.org The insights gained from DFT studies are invaluable for understanding the intrinsic characteristics of the molecule and predicting its behavior in different chemical environments.

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Distribution)

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgphyschemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally indicates higher reactivity and lower stability. rsc.org

The distribution of the HOMO and LUMO across the molecular framework provides insights into the regions susceptible to electrophilic and nucleophilic attack, respectively. materialsciencejournal.org For naphthyridine derivatives, the HOMO and LUMO are typically delocalized across the π-conjugated system. physchemres.org The introduction of iodo substituents at the 3 and 8 positions significantly influences the energy levels and distribution of these orbitals.

Quantum chemical calculations for related naphthyridine systems have been performed to determine their HOMO and LUMO energies. mdpi.com For instance, in a study of benzo[b]chromeno[4,3,2-de] rsc.orguni-muenchen.denaphthyridines, the calculated HOMO-LUMO energy gaps were found to be relatively broad. mdpi.com The precise HOMO-LUMO gap for this compound would require specific DFT calculations.

Table 1: Calculated Electronic Properties of a Representative Naphthyridine Derivative

| Parameter | Value |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap (ΔE) | [Value] eV |

| Ionization Potential | [Value] eV |

| Electron Affinity | [Value] eV |

| Electronegativity (χ) | [Value] eV |

| Chemical Hardness (η) | [Value] eV |

| Chemical Potential (μ) | [Value] eV |

| Global Electrophilicity Index (ω) | [Value] eV |

| Global Softness (S) | [Value] eV⁻¹ |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Molecular Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structure of this compound through geometry optimization. rsc.org This process involves finding the minimum energy conformation of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. materialsciencejournal.org The optimized geometry provides a realistic representation of the molecule's shape and is the foundation for calculating other properties. rsc.org

Table 2: Selected Optimized Geometrical Parameters of a Naphthyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | [Value] | ||

| C-N | [Value] | ||

| C-I | [Value] | ||

| C-C-N | [Value] | ||

| C-N-C | [Value] | ||

| C-C-I | [Value] | ||

| [Dihedral] | [Value] |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. rsc.org This includes the simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies from IR spectra can be calculated to help assign the observed experimental bands to specific molecular vibrations. nih.gov Similarly, 1H and 13C NMR chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. rsc.org These theoretical predictions are valuable for confirming the structure of synthesized compounds. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, and most importantly, the transition states that govern the reaction rate. chemrxiv.org

For instance, in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for halogenated naphthyridines, DFT calculations can elucidate the preferred reaction pathways. chemrxiv.org The calculations can determine the activation energies associated with different potential mechanisms, thereby predicting the regioselectivity and feasibility of a reaction. chemrxiv.org Studies on related systems have shown that the symmetry and coefficients of frontier molecular orbitals can control the mechanism and site selectivity of reactions like oxidative addition to a metal center. chemrxiv.org

Prediction and Elucidation of Photophysical and Optoelectronic Properties

The photophysical and optoelectronic properties of this compound can be predicted and understood through computational methods. nih.govmdpi.com These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.org These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths. materialsciencejournal.org Furthermore, computational studies can provide insights into the nature of these transitions, such as whether they are π→π* or n→π* transitions. researchgate.net

The rigid and planar structure of the naphthyridine core is desirable for minimizing non-radiative energy losses, which is beneficial for luminescent materials. mdpi.com The introduction of heavy iodine atoms could potentially influence intersystem crossing and phosphorescence properties.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

By systematically varying substituents on the naphthyridine core and calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), QSPR models can be developed. These models can then be used to predict the properties of yet-unsynthesized compounds, thereby guiding the design of molecules with optimized characteristics for specific applications, such as enhanced biological activity or improved material performance. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to study the structure-activity relationships of inhibitors targeting specific proteins. mdpi.com

Advanced Materials Applications of 3,8 Diiodo 1,6 Naphthyridine and Its Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The electron-accepting character of the 1,6-naphthyridine (B1220473) scaffold makes it highly suitable for constructing materials used in various layers of an Organic Light-Emitting Diode (OLED). acs.org By attaching different functional units, its derivatives can be engineered to act as light emitters, charge transporters, or host materials.

As Emitters/Luminophores, Including Thermally Activated Delayed Fluorescence (TADF) Materials

Derivatives of naphthyridine are extensively researched as emitters in OLEDs, particularly for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. rsc.org This is accomplished by designing molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). rsc.org

The typical design for a naphthyridine-based TADF emitter involves a donor-acceptor (D-A) structure, where the electron-deficient naphthyridine unit serves as the acceptor. acs.org The 3,8-diiodo-1,6-naphthyridine precursor is ideal for synthesizing these D-A systems by coupling various electron-donating molecules at the 3 and 8 positions.

Research on related naphthyridine isomers demonstrates the effectiveness of this approach. For instance, TADF emitters using a 1,8-naphthyridine (B1210474) acceptor linked to donor moieties like phenoxazine (B87303) (PXZ) or phenothiazine (B1677639) (PTZ) have yielded OLEDs with high external quantum efficiencies (EQEs) of up to 29.9% and 25.8%, respectively. acs.org Similarly, asymmetric D-A-D emitters based on a naphthyridine acceptor have achieved EQEs as high as 21% with reduced efficiency roll-off, a common issue in OLEDs at high brightness. rsc.org Another study on 1,8-naphthyridine-based emitters with donors such as dimethylacridan (DMAC) and PTZ resulted in multi-color OLEDs with EQEs ranging from 13.0% to 14.1%. researchgate.net

The performance of several naphthyridine-based TADF emitters is summarized in the table below.

| Naphthyridine Isomer | Donor Moiety | Max. EQE (%) | Power Efficiency (lm/W) | Emission Color | Reference |

|---|---|---|---|---|---|

| 1,8-Naphthyridine | 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine | 16.4% | 57.1 lm/W | Green | researchgate.net |

| 1,5-Naphthyridine (B1222797) | Phenoxazine | 29.9% | - | - | acs.org |

| 1,5-Naphthyridine | Phenothiazine | 25.8% | - | - | acs.org |

| 1,8-Naphthyridine | Dimethylacridan (DMAC-ND) | 14.1% | 36.9 lm/W | - | acs.orgresearchgate.net |

| Naphthyridine Core | Asymmetric Carbazole (B46965) | 21% | - | Blue | rsc.org |

| 1,8-Naphthyridine | Carbazole | 20.9% | 26.5 lm/W | Green | acs.org |

As Electron and Hole Transport Materials

The inherent electron-deficient properties of the naphthyridine ring system make its derivatives promising candidates for electron-transport materials (ETMs) and host materials in OLEDs. nih.govresearchgate.net Quantum chemical calculations on 4,8-substituted 1,5-naphthyridines show suitable electron affinity (2.38–2.72 eV) and LUMO levels (–2.39 to –2.19 eV) for facilitating electron transport. nih.govresearchgate.net

Conversely, by functionalizing the naphthyridine core with strong hole-transporting units like carbazole or diphenylamine, the resulting molecules can be engineered as hole-transport materials (HTMs) or bipolar hosts that can transport both electrons and holes. acs.orgresearchgate.net For example, a series of bipolar host materials composed of an electron-transporting naphthyridine moiety and a hole-transporting carbazole unit were reported to produce OLEDs with a high power efficiency of 53.8 lm/W when used with a green TADF emitter. acs.org Theoretical studies on 1,8- and 2,6-naphthyridine (B1209661) cores with donor-acceptor-donor (D-A-D) structures have identified them as potentially superior HTMs for perovskite solar cells, a related optoelectronic application, suggesting their utility in OLEDs as well. researchgate.net

Influence of Molecular Orientation and Crystalline Domain Size on Device Efficiency

The orientation of emitter molecules within the emissive layer of an OLED has a profound impact on device efficiency, specifically on the light outcoupling efficiency. acs.orgnih.gov A horizontal orientation of the emitter's transition dipole moment with respect to the substrate is highly desirable as it maximizes the amount of light that can escape the device.

Studies on a series of D-A type TADF emitters with a naphthyridine acceptor and various donor units (dimethylacridan, carbazole, phenoxazine, and phenothiazine) have systematically investigated this effect. researchgate.netnih.gov Using techniques like angle-dependent photoluminescence (ADPL) and grazing-incidence small-angle X-ray scattering (GIWAXS), researchers found that the nature of the donor moiety was a crucial factor in determining the molecular orientation. researchgate.net

The results showed that the phenothiazine-based naphthyridine derivative was more flexible and aligned favorably in a horizontal orientation, contributing to a record-high power efficiency among naphthyridine-based emitters. researchgate.netnih.gov In contrast, the dimethylacridan derivative tended to adopt a more perpendicular orientation. researchgate.net The orientation order parameters (Θₐᴅₚₗ), which quantify the degree of horizontal alignment, were found to increase significantly with the choice of donor. acs.orgresearchgate.netnih.gov

| Donor Moiety on Naphthyridine Acceptor | Orientation Order Parameter (Θₐᴅₚₗ) | Predominant Orientation | Reference |

|---|---|---|---|

| Dimethylacridan | 0.37 | Perpendicular | researchgate.netnih.gov |

| Carbazole | 0.45 | Intermediate | researchgate.netnih.gov |

| Phenoxazine | 0.62 | Intermediate-Horizontal | researchgate.netnih.gov |

| Phenothiazine | 0.74 | Horizontal | researchgate.netnih.gov |

Design Principles for Enhanced Optoelectronic Performance in OLEDs

Based on extensive research into naphthyridine-based materials, several key design principles have been established to enhance optoelectronic performance:

Donor-Acceptor Architecture: Utilizing a D-A structure with the 1,6-naphthyridine core as the acceptor is fundamental for creating efficient TADF emitters. The spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) in a twisted geometry is crucial for achieving the small ΔEₛₜ required for efficient reverse intersystem crossing (rISC). acs.orgvu.lt

High Photoluminescence Quantum Yield (PLQY): The intrinsic ability of the molecule to emit light upon excitation must be high. Emitters based on iridium(III) complexes with naphthyridine-based ligands have achieved high PLQYs of 80-85% and EQEs exceeding 30%. rsc.org

Molecular Rigidity: Rigid and planar structures, such as benzo[b]chromeno[4,3,2-de] nih.govgrafiati.comnaphthyridines, are desirable to minimize non-radiative energy losses, which can improve the luminescence efficiency of the material. mdpi.com

Energy Level Alignment: The HOMO and LUMO energy levels of the material must be appropriately aligned with adjacent layers in the OLED stack to ensure efficient injection and transport of charge carriers (electrons and holes). nih.gov

Photocatalysis and Energy Conversion Systems

The unique electronic properties of conjugated systems derived from 1,6-naphthyridine also make them candidates for applications in photocatalysis, where light energy is used to drive chemical reactions.

Application in Water Splitting and Hydrogen Evolution Reactions

Photocatalytic water splitting to produce hydrogen (H₂) is a promising strategy for converting solar energy into a clean chemical fuel. oaepublish.com This process requires a semiconductor photocatalyst that can absorb light to generate electron-hole pairs, which then drive the reduction of water to H₂ and the oxidation of water to O₂.

Development of Polymeric Photocatalytic Systems utilizing Naphthyridine Units

The electron-deficient nature of the naphthyridine core makes it an attractive building block for polymeric photocatalysts, which are designed to absorb light and drive chemical reactions. While specific studies on polymers derived directly from this compound for photocatalysis are not widely reported, research on related naphthyridine-based systems demonstrates the potential of this heterocyclic scaffold.

Furthermore, the photophysical properties of various 1,6-naphthyridine derivatives support their potential in photocatalysis. For instance, certain 1,6-naphthyridin-7(6H)-ones exhibit powerful fluorescence with large Stokes shifts and high quantum yields, properties that are beneficial for light-harvesting applications. rsc.org These compounds also show solvatochromism and acidochromism, indicating that their electronic states can be tuned by their environment. rsc.org Fused pyrazolo[5,1-f] Current time information in Bangalore, IN.chemscene.com-naphthyridine derivatives have also been synthesized and shown to be strongly luminescent in solution, a key characteristic for photocatalytic applications. acs.org Additionally, ruthenium(II) complexes incorporating a 3-phenylbenzo[b] Current time information in Bangalore, IN.chemscene.comnaphthyridine ligand have been investigated for the photocatalytic reduction of NAD(P)+ model compounds, showcasing the utility of the 1,6-naphthyridine scaffold in coordinating with metal centers to create active photocatalytic systems. acs.orgiitism.ac.in

Singlet Fission Materials for Enhanced Solar Energy Conversion

Singlet fission is a process that allows a single photon to generate two triplet excitons, potentially doubling the photocurrent in a solar cell and overcoming the Shockley-Queisser limit. researchgate.net The key requirement for a singlet fission material is that the energy of its first excited singlet state (S₁) is approximately twice the energy of its lowest triplet state (T₁). researchgate.net

While there is no specific research on this compound for singlet fission, extensive studies have been conducted on derivatives of other naphthyridine isomers, particularly those based on the indolonaphthyridine and cibalackrot core, which contains a diindolo[3,2,1-de:3',2',1'-ij] Current time information in Bangalore, IN.rsc.orgnaphthyridine-6,13-dione structure. researchgate.netosti.govchemrxiv.orgresearchgate.net These studies demonstrate that the electronic properties of the naphthyridine scaffold can be manipulated to meet the energetic requirements for singlet fission.

For example, a family of indolonaphthyridine thiophene (B33073) (INDT) derivatives has been designed by exploiting Baird's rule of excited-state aromaticity. nih.gov The inclusion of a 5-membered heterocycle promotes aromaticity in the triplet state, stabilizing its energy relative to the singlet state. nih.gov This strategy has led to the development of novel singlet fission materials with excellent ambient stability. nih.gov In these systems, the rate of singlet fission is highly dependent on the degree of electronic coupling between the constituent parts of the molecule. osti.govresearchgate.net While these materials are based on the 1,5-naphthyridine isomer, the design principles could potentially be applied to 1,6-naphthyridine derivatives to create new classes of singlet fission chromophores.

| Derivative Family | Core Structure | Key Finding | Reference |

| Indolonaphthyridine Thiophene (INDT) | Diindolo[3,2,1-de:3',2',1'-ij] Current time information in Bangalore, IN.rsc.orgnaphthyridine | Excited-state aromaticity stabilizes the triplet state, enabling singlet fission. | nih.gov |

| Cibalackrot | Diindolo[3,2,1-de:3',2',1'-ij] Current time information in Bangalore, IN.rsc.orgnaphthyridine-6,13-dione | Crystal packing influences singlet fission efficiency. | researchgate.netchemrxiv.org |

| Indolonaphthyridine Dimers | Conjugated Diindolo[3,2,1-de:3',2',1'-ij] Current time information in Bangalore, IN.rsc.orgnaphthyridine | The rate of singlet fission is dependent on the electronic coupling through the bridging group. | osti.govresearchgate.net |

Organic Semiconductors and Photovoltaic Devices

The electron-accepting nature of the naphthyridine core makes it a valuable component in the design of organic semiconductors for various electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Development of Conjugated Polymers and Small Molecules for Semiconductor Applications

Research into naphthyridine-based semiconductors has predominantly focused on derivatives of the 1,5-naphthyridine isomer. For instance, novel n-type small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core have been synthesized. rsc.org When thiophene is used as an aromatic bridging group in these molecules (NTDT-DCV), they exhibit high electron mobility, making them suitable for OFETs. rsc.org

Furthermore, conjugated polymers incorporating the NTD unit have been developed for use in polymer solar cells. rsc.org A polymer known as PNTD4T-2FB, which contains 1,4-difluorobenzene (B165170) units, demonstrates a high absorption coefficient and controlled crystallinity, leading to improved solar cell efficiency. rsc.org Another class of polymers based on an indolo-naphthyridine-6,13-dione thiophene building block has shown exceptionally high n-type mobility, highlighting the potential of these materials in high-performance organic electronics. osti.govcam.ac.ukscispace.com The synthesis of poly[1,5-naphthyridine-(3-hexylthiophene)] has also been reported, demonstrating the versatility of Suzuki-Miyaura cross-coupling reactions in creating naphthyridine-based semiconducting polymers. nih.gov

| Material | Core Structure | Application | Key Performance Metric | Reference |

| NTDT-DCV | 1,5-Naphthyridine-2,6-dione | n-type OFET | Electron mobility of 0.14 cm²/V·s | rsc.org |

| PNTD4T-2FB | Naphthyridinedione (NTD) | Polymer Solar Cell | Power Conversion Efficiency (PCE) of 10.1% | rsc.org |

| INDT-based Polymers | Indolo-naphthyridine-6,13-dione | n-type OFET | n-type mobility > 3 cm²/V·s | osti.govcam.ac.ukscispace.com |

| Poly[1,5-naphthyridine-(3-hexylthiophene)] | 1,5-Naphthyridine | Semiconductor | Optical bandgap of 2.26 eV | nih.gov |

Application in Organic Solar Cells (OSCs) and Photodiodes

The application of naphthyridine-based materials in OSCs is a direct result of their tunable electronic properties. In the donor-acceptor architecture of an OSC, the electron-deficient naphthyridine unit typically serves as the electron-accepting component.

Polymers based on the 1,5-naphthyridinedione (NTD) core have been successfully employed as the acceptor material in OSCs. The PNTD4T-2FB based device achieved a power conversion efficiency (PCE) of 10.1% with a thick active layer (330 nm) and maintained a high PCE of 9.2% even with a thin active layer (70 nm), demonstrating its tolerance to variations in film thickness. rsc.org Another NTD-based polymer, PNTDT-2F2T, showed a PCE of 9.6% with an active layer of 210 nm. rsc.org

Small molecule acceptors based on the NTD core have also been investigated. In a device using PCE-10 as the donor material, NTDC-N and NTDC-N-4F, two small molecules with a 1,5-naphthyridine-2,6-dione core, achieved PCEs of 7.5% and 8.2%, respectively. Current time information in Bangalore, IN. These results underscore the potential of the naphthyridine scaffold in creating efficient organic photovoltaic devices. A patent has also been filed for 1,5-naphthyridine compounds and polymers for use in organic photovoltaic devices and organic photodetectors, indicating commercial interest in this class of materials. wipo.int

| Acceptor Material | Donor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PNTD4T-2FB | PTB7-Th | 0.81 | 18.9 | 66.0 | 10.1 | rsc.org |

| PNTDT-2F2T | PTB7-Th | 0.82 | 18.0 | 65.0 | 9.6 | rsc.org |

| NTDC-N | PCE-10 | 0.96 | 13.9 | 56.1 | 7.5 | Current time information in Bangalore, IN. |

| NTDC-N-4F | PCE-10 | 0.98 | 14.1 | 59.5 | 8.2 | Current time information in Bangalore, IN. |

Supramolecular Chemistry and Self-Assembly

The directional hydrogen bonding capabilities and defined geometry of naphthyridine units make them excellent building blocks for constructing complex supramolecular architectures through self-assembly. The positions of the nitrogen atoms dictate the arrangement of hydrogen bond donors and acceptors, allowing for the programmed assembly of molecules into higher-order structures.

Design of this compound as Building Blocks for Supramolecular Architectures

There are no specific reports on the use of this compound as a building block in supramolecular chemistry. However, the principles of self-assembly have been well-demonstrated with other naphthyridine isomers, particularly 1,8-naphthyridine.

For example, 2,7-disubstituted-1,8-naphthyridines are known to self-assemble into infinite tapes in the solid state through hydrogen bonding. researchgate.net In a more complex system, 2,2′-bi(1,8-naphthyridine) has been co-crystallized with 1,2-dihalotetrafluorobenzene to form supramolecular double helices driven by bifurcated halogen bonds and π-π stacking interactions. beilstein-journals.org The nitrogen atoms of the naphthyridine units act as halogen bond acceptors, directing the assembly of the two components into a helical structure. beilstein-journals.org

Furthermore, 2,7-diamido-1,8-naphthyridine has been utilized in combination with other self-recognizing units, such as ureidoguanosine, to form supramolecular ABC triblock copolymers. This highlights the potential for orthogonal self-assembly, where different recognition motifs are used to build complex, multi-component materials. While these examples utilize the 1,8-naphthyridine isomer, the underlying principles of directional, non-covalent interactions could be applied to this compound. The iodine atoms at the 3 and 8 positions could serve as halogen bond donors, while the nitrogen atoms at the 1 and 6 positions could act as hydrogen or halogen bond acceptors, providing a versatile platform for the design of new supramolecular materials. The synthesis of 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones demonstrates the ability to build larger, functional molecules from the 1,6-naphthyridine core, which could then be used in self-assembly processes. mdpi.com

Host-Guest Chemistry Involving Naphthyridine Scaffolds and Molecular Recognition

Host-guest chemistry, a cornerstone of supramolecular science, focuses on the design of host molecules that can selectively bind to specific guest molecules. Naphthyridine derivatives have been extensively studied as effective receptors in host-guest systems, primarily due to their ability to form multiple hydrogen bonds. Current time information in Bangalore, IN.acs.org The nitrogen atoms within the naphthyridine rings act as hydrogen bond acceptors, facilitating the recognition of complementary guest molecules.